Cas no 57303-99-8 (Benzoapyrene-7,8-diol)
Benzoapyrene-7,8-diol Chemical and Physical Properties
Names and Identifiers
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- Benzo[a]pyrene-7,8-diol
- BENZO(A)PYRENE-7,8-DIOL
- Benzo[a]pyrene-7,8-diol
- Benzo[pqr]tetraphene-7,8-diol
- CHEMBL7790
- SCHEMBL6576411
- DTXSID50205927
- FWKXMJCJEOUXDE-UHFFFAOYSA-N
- NS00115935
- BDBM50474728
- RC3CT9PL2W
- 57303-99-8
- 7,8-Dihydroxybenzo[a]pyrene
- Benzo[def]chrysene-7,8-diol
- 7,8-Dihydroxybenzo(a)pyrene
- pentacyclo[10.6.2.02,7.09,19.016,20]icosa-1,3,7,9(19),10,12(20),13,15,17-nonaene-5,6-diol
- B[a]P-7,8-catechol
- DB-318652
- DTXCID80128418
- C22355
- 7,8Dihydroxybenzo(a)pyrene
- pentacyclo(10.6.2.02,7.09,19.016,20)icosa-1,3,7,9(19),10,12(20),13,15,17-nonaene-5,6-diol
- Benzoapyrene-7,8-diol
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- Inchi: 1S/C20H12O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,21-22H
- InChI Key: FWKXMJCJEOUXDE-UHFFFAOYSA-N
- SMILES: OC1=C(C=CC2=C1C=C1C=CC3=CC=CC4=CC=C2C1=C43)O
Computed Properties
- Exact Mass: 284.08376
- Monoisotopic Mass: 284.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 0
- Complexity: 435
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5A^2
- XLogP3: 5.6
Experimental Properties
- Color/Form: NA
- Density: 1.5±0.1 g/cm3
- Boiling Point: 572.3±23.0 °C at 760 mmHg
- Flash Point: 244.0±28.7 °C
- Refractive Index: 1.963
- PSA: 40.46
Benzoapyrene-7,8-diol Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
Benzoapyrene-7,8-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B205840-1mg |
Benzo[a]pyrene-7,8-diol |
57303-99-8 | 1mg |
$ 236.00 | 2023-04-19 | ||
| TRC | B205840-10mg |
Benzo[a]pyrene-7,8-diol |
57303-99-8 | 10mg |
$ 1832.00 | 2023-04-19 |
Benzoapyrene-7,8-diol Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on Benzoapyrene-7,8-diol
Recent Advances in the Study of Benzo[a]pyrene-7,8-diol (57303-99-8): Implications for Chemical Biology and Pharmaceutical Research
Benzo[a]pyrene-7,8-diol (CAS: 57303-99-8) is a critical intermediate metabolite of benzo[a]pyrene (BaP), a well-known polycyclic aromatic hydrocarbon (PAH) with significant carcinogenic potential. Recent studies have focused on elucidating the molecular mechanisms underlying its biological activity, particularly its role in DNA adduct formation and oxidative stress. This research brief synthesizes the latest findings on Benzo[a]pyrene-7,8-diol, highlighting its implications for chemical biology and pharmaceutical research.
One of the most significant advancements in this area is the identification of specific cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, responsible for the metabolic activation of BaP to its diol epoxide derivatives. Recent in vitro and in vivo studies have demonstrated that Benzo[a]pyrene-7,8-diol is further metabolized to the highly reactive Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), which forms covalent adducts with DNA, leading to mutagenesis and carcinogenesis. These findings underscore the importance of targeting these metabolic pathways for chemoprevention strategies.
In addition to its role in carcinogenesis, recent research has explored the potential of Benzo[a]pyrene-7,8-diol as a biomarker for PAH exposure. Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been employed to detect and quantify this metabolite in biological samples with high sensitivity and specificity. These developments are crucial for environmental and occupational health monitoring, particularly in populations with high exposure to PAHs.
Furthermore, novel therapeutic approaches targeting the detoxification pathways of Benzo[a]pyrene-7,8-diol have emerged. For instance, small molecule inhibitors of CYP1A1 and CYP1B1 are being investigated for their potential to reduce the formation of BPDE and subsequent DNA damage. Additionally, natural compounds with antioxidant properties, such as flavonoids and polyphenols, have shown promise in mitigating the oxidative stress induced by Benzo[a]pyrene-7,8-diol in preclinical models.
Another area of interest is the structural characterization of Benzo[a]pyrene-7,8-diol and its derivatives using advanced spectroscopic and computational methods. Recent studies have employed nuclear magnetic resonance (NMR) spectroscopy and density functional theory (DFT) calculations to elucidate the electronic and steric properties of this metabolite, providing insights into its reactivity and interactions with biological macromolecules.
In conclusion, the study of Benzo[a]pyrene-7,8-diol (57303-99-8) continues to be a vibrant area of research with significant implications for understanding PAH-induced carcinogenesis and developing targeted interventions. The integration of advanced analytical techniques, computational modeling, and therapeutic strategies holds great promise for advancing this field. Future research should focus on translating these findings into clinical applications, particularly in the context of personalized medicine and environmental health.
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